2-Fluoro-5-(morpholine-4-carbonyl)phenylboronic acid
Overview
Description
2-Fluoro-5-(morpholine-4-carbonyl)phenylboronic acid: is a boronic acid derivative with the molecular formula C11H13BFNO4 . This compound is notable for its use in various chemical reactions, particularly in the field of organic synthesis. It is characterized by the presence of a boronic acid group, a fluorine atom, and a morpholine ring attached to a phenyl ring.
Scientific Research Applications
Chemistry:
Organic Synthesis: Used as a building block in the synthesis of complex organic molecules.
Catalysis: Acts as a reagent in catalytic reactions to form carbon-carbon bonds.
Biology:
Bioconjugation: Utilized in the modification of biomolecules for research purposes.
Medicine:
Drug Development: Investigated for its potential use in the development of pharmaceutical compounds.
Industry:
Material Science: Employed in the synthesis of materials with specific properties.
Safety and Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluoro-5-(morpholine-4-carbonyl)phenylboronic acid typically involves the following steps:
Formation of the Phenylboronic Acid Derivative: The initial step involves the formation of the phenylboronic acid derivative through a reaction between a phenylboronic acid and a fluorinated aromatic compound.
Introduction of the Morpholine Group: The morpholine group is introduced through a nucleophilic substitution reaction, where the fluorine atom on the aromatic ring is replaced by the morpholine group.
Final Purification: The final product is purified using standard techniques such as recrystallization or chromatography to obtain the desired compound with high purity.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions:
Suzuki-Miyaura Coupling: This compound is commonly used in Suzuki-Miyaura coupling reactions, where it acts as a boronic acid reagent to form carbon-carbon bonds with halogenated compounds.
Oxidation and Reduction: It can undergo oxidation and reduction reactions, although these are less common compared to its use in coupling reactions.
Substitution Reactions: The morpholine group can participate in substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions:
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Reducing Agents: Such as sodium borohydride for reduction reactions.
Major Products:
Biaryl Compounds: Formed through Suzuki-Miyaura coupling.
Functionalized Derivatives: Obtained through substitution reactions.
Mechanism of Action
The mechanism of action of 2-Fluoro-5-(morpholine-4-carbonyl)phenylboronic acid primarily involves its role as a boronic acid reagent in coupling reactions. The boronic acid group interacts with palladium catalysts to facilitate the formation of carbon-carbon bonds. The morpholine group can also participate in hydrogen bonding and other interactions, influencing the reactivity and selectivity of the compound in various reactions.
Comparison with Similar Compounds
- 4-(Morpholine-4-carbonyl)phenylboronic acid
- 2-(Morpholine-4-carbonyl)phenylboronic acid
- 2-Fluoro-3-(morpholine-4-carbonyl)phenylboronic acid
Uniqueness:
- Fluorine Substitution: The presence of a fluorine atom in 2-Fluoro-5-(morpholine-4-carbonyl)phenylboronic acid distinguishes it from other similar compounds. This fluorine atom can influence the electronic properties and reactivity of the compound.
- Morpholine Group: The morpholine group provides additional functionality, allowing for further derivatization and applications in various fields.
Properties
IUPAC Name |
[2-fluoro-5-(morpholine-4-carbonyl)phenyl]boronic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BFNO4/c13-10-2-1-8(7-9(10)12(16)17)11(15)14-3-5-18-6-4-14/h1-2,7,16-17H,3-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGPWWCUYTSKDEA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1)C(=O)N2CCOCC2)F)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BFNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50674634 | |
Record name | [2-Fluoro-5-(morpholine-4-carbonyl)phenyl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50674634 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1072951-41-7 | |
Record name | [2-Fluoro-5-(morpholine-4-carbonyl)phenyl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50674634 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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